3-(4-Bromophenoxy)propyl acetate
Description
3-(4-Bromophenoxy)propyl acetate (IUPAC name: 3-(4-bromophenoxy)propyl acetate; molecular formula: C₁₁H₁₃BrO₃, molecular weight: 287.16 g/mol) is an organobromine compound featuring a propyl acetate backbone substituted with a 4-bromophenoxy group. It is primarily utilized as a pharmaceutical intermediate and in organic synthesis, as evidenced by its inclusion in specialty chemical catalogs (e.g., AK Scientific product code AMTH107) .
Properties
IUPAC Name |
3-(4-bromophenoxy)propyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-9(13)14-7-2-8-15-11-5-3-10(12)4-6-11/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEXGNOIGKXIDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCOC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenoxy)propyl acetate typically involves the reaction of 4-bromophenol with 3-chloropropyl acetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of 3-(4-Bromophenoxy)propyl acetate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenoxy)propyl acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding alcohol and acetic acid.
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF or DMSO.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous solution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenoxypropyl acetates.
Hydrolysis: Formation of 3-(4-bromophenoxy)propanol and acetic acid.
Oxidation: Formation of 3-(4-bromophenoxy)propanoic acid or 3-(4-bromophenoxy)propanone.
Scientific Research Applications
3-(4-Bromophenoxy)propyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenoxy)propyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further interact with biological targets .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between 3-(4-bromophenoxy)propyl acetate and related compounds:
Note: Molecular weight calculated based on formula provided in .
Key Research Findings and Contrasts
Synthetic Efficiency: 3-(4-Bromophenoxy)propyl acetate is commercially available, suggesting optimized industrial-scale synthesis . In contrast, 3-[2-(1-azulyl)ethoxy]propyl acetate (6) is synthesized in low yields (9%) due to competing formation of oligomers like compound 7, highlighting challenges in controlling nucleophilic substitution pathways .
Biological Activity: Compound 3 (), which shares a propyl acetate backbone but incorporates a dihydrobenzofuran ring, demonstrated significant inhibition of phospholipase A2 (PLA2), a key enzyme in snake venom toxicity . This contrasts with 3-(4-bromophenoxy)propyl acetate, whose pharmacological profile remains less explored.
Applications in Natural Products :
- 3-(Methylthio)propyl acetate is a natural flavor compound in melons, whereas 3-(octadecyloxy)propyl ester is enriched in plant callus extracts, suggesting divergent roles in ecology versus synthetic chemistry .
Pharmaceutical Relevance: Thiopropazate, a phenothiazine derivative with a propyl acetate group, is used clinically as an antipsychotic, underscoring the versatility of the propyl acetate motif in drug design .
Biological Activity
3-(4-Bromophenoxy)propyl acetate is an organic compound that has garnered attention due to its potential biological activities. It is characterized by the presence of a bromophenoxy group, which may influence its interaction with biological systems. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
- Chemical Formula : CHBrO
- CAS Number : 1582770-05-5
- Molecular Weight : 285.12 g/mol
The compound features a brominated phenyl ring attached to a propyl acetate moiety, which may enhance its lipophilicity and facilitate membrane permeability.
The biological activity of 3-(4-Bromophenoxy)propyl acetate is primarily attributed to its ability to interact with various molecular targets. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
- Receptor Modulation : It can act on cellular receptors, influencing signal transduction pathways.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, potentially mitigating oxidative stress in cells.
Antimicrobial Activity
Research has indicated that 3-(4-Bromophenoxy)propyl acetate exhibits antimicrobial properties against a range of pathogens. A study reported the following minimum inhibitory concentrations (MIC) against selected bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be developed as a potential antimicrobial agent.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted using various cancer cell lines. The results demonstrated that 3-(4-Bromophenoxy)propyl acetate has selective cytotoxic effects:
| Cell Line | IC (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These results indicate its potential as an anticancer agent, warranting further investigation into its mechanism of action and therapeutic applications.
Case Studies
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various brominated compounds, including 3-(4-Bromophenoxy)propyl acetate. The results indicated significant activity against Gram-positive bacteria, suggesting its potential use in developing new antibiotics .
- Cytotoxicity in Cancer Research : In another study focusing on the cytotoxic effects of halogenated compounds on cancer cells, 3-(4-Bromophenoxy)propyl acetate was found to induce apoptosis in HeLa cells through the activation of caspase pathways . This mechanism highlights its potential role in cancer therapy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
